molecular formula C16H14F2N6O B2972638 1-(2,6-difluorophenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 1797823-12-1

1-(2,6-difluorophenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2972638
CAS No.: 1797823-12-1
M. Wt: 344.326
InChI Key: UYUNYEXBJDZYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-difluorophenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea, also known as BAY-43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized by Bayer AG in 2001 and has since been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have developed multi-step synthetic processes that result in the creation of heterocyclic compounds, including those containing pyrimidine and imidazole rings similar to 1-(2,6-difluorophenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea. These compounds are then evaluated for their potential antibacterial and antifungal activities, contributing to the discovery of new antimicrobial agents (Ladani et al., 2009), (Azab et al., 2013).

Innovative Synthetic Methods

Efficient synthetic methodologies using urea or thiourea to generate pyrimidine derivatives have been described. These methods facilitate the production of diverse pyrimidinone and pyrimidine derivatives, highlighting the versatility of urea-based reactions in creating complex molecular architectures (Rao et al., 2011), (Sokolov et al., 2013).

Photostability and Degradation Studies

The stability and degradation pathways of structurally related sulfonylurea herbicides have been studied under various abiotic factors. These studies are crucial for understanding the environmental fate and photostability of similar compounds, providing insights into their potential environmental impact (Saha & Kulshrestha, 2002).

Antioxidant Activity Evaluation

Research has also been conducted on the synthesis of pyrimidine derivatives to assess their antioxidant activities. This involves the condensation of urea with other reactants to form compounds that are then tested for their ability to inhibit oxidative processes, which is important for developing new therapeutic agents (George et al., 2010).

Structural and Functional Analysis

Structural characterizations of compounds featuring imidazol, pyrimidinone, and related heterocycles have been conducted to understand their molecular geometry, intermolecular interactions, and potential applications in medicinal chemistry and material science (Hu et al., 2007), (Aitken & Onyszchuk, 1985).

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N6O/c17-11-3-1-4-12(18)13(11)23-16(25)22-8-10-24-9-7-21-15(24)14-19-5-2-6-20-14/h1-7,9H,8,10H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUNYEXBJDZYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCCN2C=CN=C2C3=NC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.